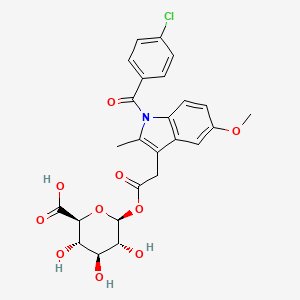

Indomethacin acyl-B-D-glucuronide

概要

説明

インドメタシングルクロン酸は、非ステロイド性抗炎症薬(NSAID)であるインドメタシンの主要な代謝産物です。インドメタシンは、抗炎症作用、鎮痛作用、解熱作用のために広く使用されています。 インドメタシンのグルクロン酸抱合は重要な代謝経路であり、インドメタシングルクロン酸の生成につながり、尿中に排泄されます .

2. 製法

合成経路と反応条件: インドメタシングルクロン酸は、インドメタシンのグルクロン酸抱合により合成されます。このプロセスには、UDP-グルクロン酸転移酵素(UGT)と呼ばれる酵素が関与し、インドメタシンへのグルクロン酸の転移を触媒します。 この反応は通常、UGT酵素が豊富にある肝臓で起こります .

工業的製造方法: インドメタシングルクロン酸の工業的製造には、組換えUGT酵素または肝臓ミクロソームを使用して、グルクロン酸抱合反応を触媒することが含まれます。 反応条件には、適切な緩衝液(例:Tris-HCl)、UDP-グルクロン酸を共基質として使用すること、および最適なpHと温度条件が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Indomethacin glucuronide is synthesized through the glucuronidation of indomethacin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to indomethacin. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of indomethacin glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include a suitable buffer (e.g., Tris-HCl), the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature conditions .

化学反応の分析

反応の種類: インドメタシングルクロン酸は、主に加水分解と転アシレーション反応を起こします。加水分解は、酵素的にまたは非酵素的に起こり、インドメタシンとグルクロン酸の放出につながります。 転アシレーション反応には、インドメタシングルクロン酸からタンパク質またはその他の分子上の求核部位へのアシル基の転移が含まれます .

一般的な試薬と条件:

加水分解: エステラーゼによって触媒されるか、酸性/塩基性条件下で行われます。

転アシレーション: 自発的に起こるか、酵素によって触媒されます。

主な生成物:

加水分解: インドメタシンとグルクロン酸。

転アシレーション: アシル化タンパク質またはその他の求核性分子.

4. 科学研究への応用

インドメタシングルクロン酸は、科学研究にいくつかの応用があります。

科学的研究の応用

Pharmacokinetics

Metabolism and Excretion Studies

Indomethacin acyl-β-D-glucuronide is primarily studied for its role in the metabolism of indomethacin. It is formed via glucuronidation, enhancing the solubility of indomethacin and facilitating its excretion from the body. Research indicates that measuring this metabolite can provide insights into how efficiently the body processes indomethacin, which is valuable for understanding drug interactions and optimizing dosages in specific populations .

Drug Safety

Toxicity Investigations

Indomethacin acyl-β-D-glucuronide is also investigated for its potential toxicities, particularly concerning protein binding and immune responses. Studies have shown that acyl glucuronides can induce adverse reactions, which necessitates careful evaluation during drug development .

Bioconjugation

Drug Delivery Systems

The application of indomethacin acyl-β-D-glucuronide in bioconjugation explores its potential use in drug delivery systems. Its ability to enhance solubility and facilitate targeted delivery makes it a candidate for developing novel therapeutic agents.

| Application | Potential Benefits |

|---|---|

| Drug Delivery | Enhances solubility and bioavailability of therapeutic agents. |

| Model Compound | Serves as a model for studying glucuronidation processes in drug development. |

Research indicates that indomethacin acyl-β-D-glucuronide retains some biological activity but is generally less potent than indomethacin itself. Notably, it may influence the anti-inflammatory effects of indomethacin while also contributing to gastrointestinal side effects by altering local microbiota and inflammatory responses .

Case Studies

-

Impact on Gut Microbiota

A study demonstrated that administration of indomethacin altered the structure of intestinal microbiota, potentially impacting the metabolism of the drug and its metabolites. Mice treated with antibiotics showed reduced blood levels of indomethacin due to changes in gut bacteria, highlighting the importance of microbiota in drug efficacy and safety . -

Gastrointestinal Damage Assessment

Research has indicated that the acyl glucuronides may play a role in gastrointestinal damage associated with NSAIDs. By comparing the effects of indomethacin and its glucuronide metabolite on isolated cells, researchers aim to elucidate mechanisms underlying these adverse effects .

作用機序

インドメタシングルクロン酸は、主にその親化合物であるインドメタシンを通じて作用を発揮します。インドメタシンはシクロオキシゲナーゼ(COX)酵素を阻害し、炎症、痛み、発熱の仲介物質であるプロスタグランジンの合成を抑制します。 インドメタシンのグルクロン酸抱合は、排泄を促進し、全身毒性を軽減します .

類似化合物:

- ゾメピラックグルクロン酸

- ケトプロフェングルクロン酸

- ジクロフェナクグルクロン酸

- ナプロキセングルクロン酸

- サリチル酸グルクロン酸

比較: インドメタシングルクロン酸は、その高い反応性と転アシレーション反応を通じてタンパク質付加物を形成する可能性により、ユニークです。 この特性は、反応性が低く、代謝プロファイルが異なる他のNSAIDグルクロン酸と区別されます .

類似化合物との比較

- Zomepirac glucuronide

- Ketoprofen glucuronide

- Diclofenac glucuronide

- Naproxen glucuronide

- Salicylic acid glucuronide

Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .

生物活性

Indomethacin acyl-B-D-glucuronide is a significant metabolite of indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and implications for therapeutic efficacy and safety.

Overview of this compound

Chemical Properties:

- Chemical Formula: C25H24ClNO10

- CAS Number: 75523-11-4

- Classification: Glucuronides

This compound is formed through the glucuronidation process, primarily mediated by UDP-glucuronosyltransferases in the liver. This metabolic conversion enhances the solubility of indomethacin, facilitating its excretion via bile or urine. The compound retains some biological activity but is generally less potent than indomethacin itself .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by several factors, including enterohepatic recirculation and interactions with gut microbiota. After glucuronidation, the metabolite is delivered to the small intestine where it may undergo de-conjugation by bacterial β-glucuronidases, leading to the reabsorption of indomethacin . This process can affect the overall therapeutic effects and side effects associated with indomethacin use.

Table 1: Summary of Pharmacokinetic Properties

| Property | Value/Description |

|---|---|

| Formation | Glucuronidation in the liver |

| Excretion | Primarily via urine and bile |

| Interaction with Microbiota | Alters metabolism through de-glucuronidation |

| Impact on Indomethacin | Modulates therapeutic effects and toxicity |

Biological Activity and Clinical Implications

Research indicates that this compound may play a role in modulating the anti-inflammatory effects of indomethacin. It has been suggested that this metabolite could contribute to gastrointestinal side effects commonly associated with NSAID use. Studies have shown that it may alter local microbiota and inflammatory responses, potentially exacerbating gastrointestinal toxicity .

Case Studies

- Gastrointestinal Toxicity : A study investigated the effects of indomethacin and its glucuronide on isolated intestinal tissues. Results indicated that while indomethacin effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), its glucuronide metabolite exhibited a different profile, potentially leading to increased mucosal damage in the gastrointestinal tract .

- Antiviral Mechanism : Another study explored the antiviral properties of indomethacin in the context of SARS-CoV-2. It was found that indomethacin inhibited PTGES2 expression, reducing prostaglandin synthesis, which could indirectly involve its glucuronide metabolite in modulating inflammatory responses during viral infections .

Interaction with Gut Microbiota

The interaction between this compound and gut microbiota is crucial for understanding individual responses to NSAIDs. Variations in gut microbiota composition can influence the metabolism of this compound, leading to differences in drug efficacy and safety among individuals. Antibiotic treatment has been shown to alter microbial populations, subsequently affecting the pharmacokinetics of indomethacin and its metabolites .

Table 2: Effects of Gut Microbiota on Indomethacin Metabolism

| Factor | Effect on Metabolism |

|---|---|

| Antibiotic Treatment | Reduces bacterial β-glucuronidase activity |

| Microbial Composition | Influences de-conjugation and reabsorption |

| Individual Variability | Affects therapeutic outcomes |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBWEVBGELGABM-CZLVRFMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75523-11-4 | |

| Record name | Indomethacin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。